(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Description

Molecular Configuration and Bicyclic Framework Analysis

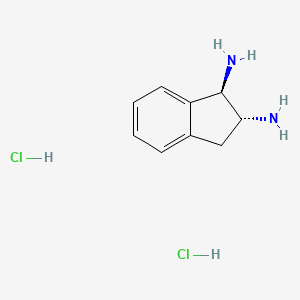

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (C₉H₁₄Cl₂N₂) features a bicyclic indene scaffold fused to a six-membered aromatic ring and a five-membered non-aromatic ring (Figure 1). The dihydroindene core constrains the two amine groups at positions 1 and 2, creating a rigid, planar geometry that enhances its utility in asymmetric catalysis. The dihydrochloride salt form improves solubility in polar solvents while maintaining structural integrity through ionic interactions with chloride counterions.

Table 1: Key molecular parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₄Cl₂N₂ | |

| Molecular weight | 221.13 g/mol | |

| Rotatable bonds | 0 | |

| Hydrogen bond acceptors | 2 | |

| Hydrogen bond donors | 2 | |

| Topological polar surface area | 52.0 Ų |

The bicyclic framework imposes a fixed dihedral angle of 128.7° between the aromatic and non-aromatic rings, as confirmed by X-ray crystallography. This rigidity prevents conformational flexibility, making the compound highly selective in chiral environments.

Stereochemical Features and Chiral Center Configuration

The compound exhibits two chiral centers at positions 1 and 2 of the indene backbone, both configured in the R enantiomeric form. This (1R,2R) configuration is critical for its role in asymmetric synthesis, where it acts as a chiral ligand or catalyst. The absolute stereochemistry was resolved via single-crystal X-ray diffraction, revealing a cis orientation of the amine groups relative to the bicyclic plane.

Table 2: Stereochemical properties

| Property | Value | Source |

|---|---|---|

| Specific rotation (α) | +34.2° (c = 1.0, H₂O) | |

| Enantiomeric excess | >99% (HPLC) | |

| Chiral descriptor | (1R,2R) |

The stereoelectronic effects of the (1R,2R) configuration create a well-defined chiral pocket, enabling precise control over reaction stereochemistry in organocatalytic processes. Density functional theory (DFT) studies demonstrate that this configuration minimizes steric hindrance between the amine protons and the indene backbone, stabilizing transition states in enantioselective reactions.

Crystallographic Data and Hydrogen Bonding Networks

X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 94.5°. The dihydrochloride salt forms a layered lattice stabilized by N–H···Cl and C–H···Cl hydrogen bonds, with chloride ions acting as bridging ligands between cationic moieties.

Table 3: Crystallographic parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 1084.7 ų | |

| Density (calculated) | 1.32 g/cm³ | |

| N–H···Cl bond length | 2.98–3.12 Å | |

| C–H···Cl bond length | 3.41–3.58 Å |

Properties

IUPAC Name |

(1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSROIONCWTUSFW-UONRGADFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 2,3-Dihydro-1H-1-Indanone Oxime

A key intermediate in the synthesis is 2,3-dihydro-1H-1-indanone oxime, which can be reduced to the corresponding amine:

- Reagents: Alumino-nickel catalyst under alkaline aqueous conditions.

- Conditions: The reaction proceeds without the need for external hydrogen gas, simplifying industrial scale-up.

- Alkaline medium: Sodium hydroxide or potassium hydroxide is used, typically in 3–25 molar equivalents relative to the oxime.

- Solvent system: Mixed aqueous-organic solvents such as water with ethanol or methanol, with organic solvent volume ratios ranging from 0.1 to 3 (preferably 0.5 to 1.5).

- Catalyst loading: Alumino-nickel is used in 0.5 to 5 times the weight of the oxime, preferably 1.0 to 2.5 times.

- Outcome: Efficient conversion to 2,3-dihydro-1H-indenes-1-amine, a crucial intermediate for further amination steps.

This method avoids high-pressure hydrogenation, reducing equipment and operational costs, and is suitable for industrial production due to its simplicity and high yield.

Amination and Formation of Diamine

Following reduction, the introduction of the second amino group to form the diamine typically involves:

- Reductive amination: Reaction of the intermediate amine with appropriate aldehydes or ketones followed by reduction.

- Use of chiral catalysts or resolving agents: To obtain the (1R,2R) stereoisomer with high enantiomeric excess.

- Hydrochloride salt formation: The diamine is converted to its dihydrochloride salt for stability and ease of handling.

Industrial Production Considerations

- Catalytic hydrogenation: While catalytic hydrogenation is common, the alumino-nickel reduction method under alkaline conditions offers a cost-effective alternative.

- Chiral control: Industrial methods employ chiral catalysts or resolution techniques to achieve the desired stereochemistry.

- Scalability: The described methods are scalable, with the alumino-nickel reduction being particularly suited for large-scale synthesis due to mild conditions and avoidance of pressurized hydrogen gas.

- Purification: After synthesis, the diamine is typically purified by crystallization as the dihydrochloride salt.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction of ketoxime | Alumino-nickel catalyst, alkaline solution (NaOH/KOH), aqueous-organic solvent (EtOH/H2O) | No external hydrogen needed; mild conditions; catalyst 0.5–5× oxime weight |

| Amination/Reductive amination | Amines or aldehydes, chiral catalysts or resolving agents | Ensures (1R,2R) stereochemistry |

| Salt formation | Hydrochloric acid | Produces stable dihydrochloride salt |

| Solvent ratio (organic:water) | 0.1–3 (preferably 0.5–1.5) | Optimizes solubility and reaction efficiency |

| Alkali equivalents | 3–25 molar equivalents (preferably 6–10) | Maintains alkaline conditions for reduction |

Research Findings and Analysis

- The alumino-nickel reduction method represents a significant improvement over traditional hydrogenation, offering simpler operation and lower cost.

- The use of mixed aqueous-organic solvents enhances solubility and reaction rates.

- The reaction conditions allow for selective reduction of the oxime to the amine without over-reduction or side reactions.

- Chiral resolution or asymmetric synthesis steps are critical for obtaining the (1R,2R) stereoisomer, which is essential for the compound’s biological activity.

- Industrial processes have optimized these methods for yield, purity, and cost-effectiveness, making them suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The diamine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Synthesis

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its chiral nature makes it particularly valuable in the development of drugs that require specific stereochemistry for biological activity.

Case Study: Antidepressants

Research indicates that derivatives of this compound have been explored as potential antidepressants due to their ability to interact with neurotransmitter systems effectively. For instance, studies have shown that modifications to the indene structure can enhance the binding affinity to serotonin receptors, which are crucial targets in antidepressant therapy.

Catalysis

The compound serves as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows it to facilitate enantioselective reactions.

Case Study: Asymmetric Hydrogenation

In a notable study, this compound was used as a ligand in the asymmetric hydrogenation of prochiral ketones. The results demonstrated high enantioselectivity and yield, highlighting its effectiveness in producing chiral alcohols essential for various pharmaceutical applications.

Material Science

This compound is also investigated for its potential applications in material science, particularly in the development of new polymers and materials with enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. This has implications for creating more durable materials suitable for industrial applications.

Agricultural Chemistry

The compound's derivatives are being studied for use as agrochemicals due to their potential efficacy as herbicides or fungicides.

Case Study: Herbicide Development

Recent studies have explored the synthesis of herbicidal agents based on this compound. These agents have shown promising results in controlling weed growth while minimizing environmental impact.

Mechanism of Action

The mechanism of action of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Stereoisomers

The stereochemistry of diamine derivatives significantly influences their reactivity and applications:

- (1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride : The enantiomer of the target compound, this stereoisomer is used in analogous applications but may exhibit divergent enantioselectivity in catalytic reactions .

- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: A non-indene analog with a cyclopentane backbone. Despite structural differences, its trans-diamine configuration allows similar use in coordination chemistry, though its smaller ring size reduces steric hindrance .

Substituted Derivatives

Modifications to the indene core or amine groups alter physicochemical and biological properties:

- (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride : Fluorine substituents enhance metabolic stability and lipophilicity, making this derivative more suited for pharmaceutical research compared to the unsubstituted target compound .

- (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride: Replacement of one amine with a hydroxyl group reduces basicity and impacts solubility, limiting its utility in catalysis .

Complex Derivatives

- N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxamide dihydrochloride: A hybrid structure combining the indene diamine with a pyridone moiety. This derivative is tailored for targeted drug design, leveraging the diamine’s chirality for specificity .

Key Data Table

Biological Activity

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHN·2HCl

- Molecular Weight : 220.05 g/mol

- Appearance : Yellow to yellow-green powder

- CAS Number : 218151-48-5

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclins and CDKs .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress:

- Oxidative Stress Modulation : The compound reduces reactive oxygen species (ROS) levels in neuronal cells, thereby preventing cell death associated with neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, pretreatment with the compound significantly reduced cell death and maintained mitochondrial integrity. The protective effect was attributed to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Q & A

Q. What are the optimal reaction conditions for synthesizing (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride?

The synthesis typically involves catalytic reactions with enantioselective ligands under controlled conditions. For example, reactions are performed at 60–100°C in solvents like ethanol or toluene, using 0.5 mmol of starting materials. High-performance liquid chromatography (HPLC) is employed to determine yields, with reported enantiomeric excess values critical for validating stereochemical purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- First Aid: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Q. How is the enantiomeric purity of this compound validated in research?

Enantiomeric purity is determined via HPLC using chiral stationary phases. For example, (1R,2R)- and (1S,2S)-enantiomers are resolved under optimized chromatographic conditions. Absolute configuration is confirmed by comparing retention times with authentic standards or via X-ray crystallography .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine influence its role in asymmetric catalysis?

The (1R,2R)-enantiomer acts as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. Its rigid indene backbone and diamine coordination sites enhance enantioselectivity in synthesizing chiral amines or alcohols. Comparative studies with (1S,2S)-enantiomers show divergent catalytic outcomes, emphasizing the importance of stereochemical matching with substrates .

Q. What methodological strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies in catalytic efficiency often arise from:

- Ligand Purity: Trace impurities (e.g., residual solvents) can deactivate catalysts. Rigorous purification via recrystallization or column chromatography is recommended.

- Reaction Solvent Effects: Polar solvents like methanol may reduce enantioselectivity compared to non-polar alternatives (e.g., toluene).

- Substrate Scope: Catalytic performance varies with substrate steric/electronic properties, necessitating systematic screening .

Q. How do structural analogs of this compound compare in biochemical applications?

| Analog | Key Differences | Application |

|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine | Flexible cyclohexane backbone reduces steric hindrance | Asymmetric transfer hydrogenation |

| 2-Aminoindane hydrochloride | Lacks the second amine group, limiting metal coordination | Intermediate in drug synthesis |

| (1R,2R)-Diphenylethane-1,2-diamine | Bulkier aromatic groups enhance enantioselectivity in ketone reductions | Chiral ligand design |

Q. What advanced analytical techniques characterize degradation products of this compound under oxidative conditions?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are used to identify degradation pathways. For instance, oxidation of the indene ring generates quinone-like byproducts, detectable via UV-Vis spectroscopy and MS fragmentation patterns .

Q. How is computational chemistry applied to predict the reactivity of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine in novel reactions?

Density functional theory (DFT) calculations model transition states in catalytic cycles. For example, the energy barrier for prochiral ketone hydrogenation correlates with ligand-substrate π-π interactions, guiding ligand optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.